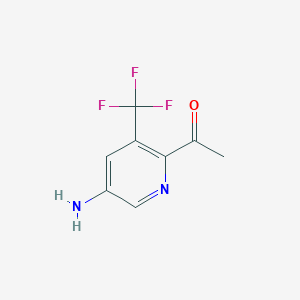
2-Acetyl-5-amino-3-trifluoromethylpyridine
Cat. No. B8352775
M. Wt: 204.15 g/mol
InChI Key: BXASDCNJGKUHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07935702B2
Procedure details


Heat a mixture of 6-chloro-5-trifluoromethyl-pyridin-3-ylamine (985 mg, 5.0 mmol), palladium acetate (20 mg), DPPP (60 mg), butyl vinyl ether (1.5 g, 15 mmol) and NaHCO3 (840 mg, 10 mmol) in MeOH (10 mL) at 130° C. for 18 hours. Cool, filter and wash the solid with MeOH. Add 6M hydrochloric acid (5 mL), stir for 1 hour and evaporate the volatiles. Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO3(aq) (50 mL) and brine (50 mL). Dry the organic extract over MgSO4 and remove the solvent under reduced pressure to yield the title compound.






Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[CH:42]([O:44]CCCC)=[CH2:43].C([O-])(O)=O.[Na+]>CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH2:8][C:5]1[CH:4]=[C:3]([C:9]([F:12])([F:11])[F:10])[C:2]([C:42](=[O:44])[CH3:43])=[N:7][CH:6]=1 |f:3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
985 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=N1)N)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
60 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OCCCC
|
|
Name
|
|
|
Quantity
|
840 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the solid with MeOH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add 6M hydrochloric acid (5 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the volatiles
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve the residue in EtOAc (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with saturated NaHCO3(aq) (50 mL) and brine (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dry the
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
organic extract over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remove the solvent under reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
